Product packaging for 1,4-Dioxaspiro[4.5]dec-6-ene(Cat. No.:CAS No. 1004-58-6)

1,4-Dioxaspiro[4.5]dec-6-ene

Cat. No.: B089994
CAS No.: 1004-58-6
M. Wt: 140.18 g/mol
InChI Key: BUDISQPHJKMXOY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-6-ene is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B089994 1,4-Dioxaspiro[4.5]dec-6-ene CAS No. 1004-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h2,4H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDISQPHJKMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339873
Record name 1,4-Dioxaspiro[4.5]dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-58-6
Record name 1,4-Dioxaspiro[4.5]dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Spirocyclic Systems in Organic Synthesis

Spirocyclic systems are not merely a chemical curiosity; their distinct structural features translate into tangible advantages in various fields, most notably in drug discovery and materials science. The inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups compared to their planar aromatic counterparts. tandfonline.com This ability to project substituents in a well-defined three-dimensional space can lead to enhanced interactions with biological targets such as proteins and enzymes. tandfonline.comresearchgate.net

The incorporation of a spirocyclic core into a molecule can also confer improved physicochemical properties. ontosight.ai For instance, the increased sp³ character of spirocycles is generally associated with enhanced water solubility, a crucial factor in the development of pharmaceutical agents. tandfonline.com Furthermore, the rigid or conformationally restricted nature of many spirocyclic systems, particularly those composed of smaller rings, can be advantageous in structure-based drug design. tandfonline.com This rigidity can lead to a more favorable entropic profile upon binding to a target, potentially increasing binding affinity.

The unique architecture of spirocycles has been recognized for its potential to improve metabolic stability and provide access to novel chemical space. ontosight.ai As a result, spirocyclic scaffolds are increasingly being incorporated into compound libraries for high-throughput screening in drug discovery programs. researchgate.netbohrium.com

An Overview of the 1,4 Dioxaspiro 4.5 Dec 6 Ene Moiety in Advanced Synthetic Strategies

Cyclization-Based Approaches to the this compound System

Cyclization reactions represent a primary avenue for constructing the spirocyclic core of this compound. These methods typically involve the formation of the dioxolane ring onto a pre-existing or concurrently formed cyclohexene ring system.

Acid-Catalyzed Spiroketalization Reactions

Acid-catalyzed spiroketalization is a fundamental method for synthesizing spiroketals. The reaction generally involves the condensation of a suitable ketone precursor with a diol, such as ethylene glycol, under acidic conditions. For the synthesis of this compound derivatives, this typically involves the protection of a ketone on a cyclohexene ring.

Recent studies have explored the use of various acid catalysts to improve efficiency and selectivity. For instance, chiral phosphoric acid-catalyzed spiroketalization of cyclic enol ethers has been investigated to understand the reaction mechanism, revealing a preference for a concerted, asynchronous pathway. researchgate.net This approach allows for high diastereoselectivity in the formation of the spiro-center. researchgate.net The primary synthetic route to the related compound, 1,4-Dioxaspiro[4.5]dec-6-en-8-one, involves the reaction of a dicarboxylate precursor with ethylene glycol using an acidic ionic liquid as the catalyst, which highlights the formation of a spirocyclic ketal through ketone protection and ring closure.

Precursor TypeDiolAcid CatalystKey Feature
Cyclohexenone DerivativeEthylene GlycolBrønsted or Lewis AcidsDirect ketalization
Cyclic Enol EtherEthylene GlycolChiral Phosphoric AcidHigh diastereoselectivity
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateEthylene GlycolAcidic Ionic LiquidForms keto-spiroketal precursor

Catalyst-Mediated Ring-Closing Strategies

Modern catalytic methods, particularly ring-closing metathesis (RCM), have become powerful tools for the synthesis of cyclic systems, including spiroketals. nih.gov In this strategy, a precursor molecule containing two terminal alkene functionalities is treated with a transition metal catalyst, typically a ruthenium-based complex like Grubbs' catalyst, to form a cyclic alkene.

For the synthesis of a this compound system, a suitable diene precursor would be required. This precursor would possess a dioxolane moiety and two strategically placed double bonds. The RCM reaction would then facilitate the formation of the cyclohexene ring, completing the spirocyclic structure. nih.gov This approach has been successfully applied to the synthesis of various spiroketals, including 1,6-dioxaspiro[4.5]decane derivatives. nih.govmdpi.com

Lewis Acid-Mediated Cyclization Pathways

Lewis acids are widely employed in organic synthesis to activate substrates and promote cyclization reactions. nih.gov In the context of this compound synthesis, Lewis acids can facilitate the formation of the spiroketal ring system through several mechanistic pathways. They can activate an enol ether for intramolecular attack by an alcohol or activate a carbonyl group for cyclization with a diol. researchgate.netresearchgate.net

A variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), have been used for the synthesis of spiroketals from exo-glycals. researchgate.net More recently, cascade reactions catalyzed by Lewis acids have emerged as an efficient method for constructing complex molecules. researchgate.netnih.gov For example, a cascade annulation of alkynols with α-ketoesters catalyzed by Bismuth(III) triflate (Bi(OTf)₃) has been developed to produce γ-spiroketal-γ-lactones, demonstrating the power of Lewis acid catalysis in forming spirocyclic systems. researchgate.net

Lewis AcidSubstrate TypeReaction Type
BF₃·OEt₂exo-GlycalSpirocyclization
AlBr₃-activated oxazaborolidine1-Naphthaldehyde derivativesCascade photocycloaddition/rearrangement
Bi(OTf)₃Alkynols and α-ketoestersCascade annulation

Reduction-Based Syntheses Incorporating the this compound Moiety

Reduction reactions provide an alternative and powerful strategy for accessing the this compound core, often starting from readily available aromatic compounds or functionalized spiroketal precursors.

Birch Reduction for Aromatic Precursors to Cyclohexene Spiroketals

The Birch reduction is a classic organic reaction that reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with a proton source (an alcohol). masterorganicchemistry.comwikipedia.org This method is particularly effective for preparing the cyclohexene core of the target spiroketal from an aromatic precursor.

A notable large-scale application of this method was reported for the synthesis of 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene. atlanchimpharma.com The process starts with the Birch reduction of 3-methylanisole. atlanchimpharma.comthieme-connect.de The aromatic ring is reduced to a cyclohexadiene, which can then be subjected to acid-catalyzed ketalization with ethylene glycol to yield the final spiroketal product. This route was found to be highly effective in terms of yield, purity, and cost for multikilogram production. atlanchimpharma.com

Table: Conditions for Multikilogram-Scale Birch Reduction atlanchimpharma.com

Parameter Value
Starting Material 3-Methylanisole
Reducing Agent Lithium Metal
Solvent Liquid Ammonia, THF
Proton Source t-BuOH
Temperature -60 to -50°C
Scale 50 kg

Selective Reductive Transformations of Keto-Spiroketals

Another synthetic route begins with a functionalized spiroketal, such as 1,4-Dioxaspiro[4.5]dec-6-en-8-one, which contains a ketone group on the cyclohexene ring. The target this compound can then be obtained by selective reduction of this ketone.

Standard carbonyl group reductions can be employed for this transformation. For example, the ketone can be reduced to an alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). Subsequent deoxygenation of the resulting alcohol would yield the desired product. Alternatively, direct reduction of the ketone to a methylene (B1212753) (CH₂) group can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction, although care must be taken to ensure compatibility with the spiroketal and alkene functionalities. The choice of reductive method is crucial to avoid unwanted side reactions, such as reduction of the double bond or cleavage of the acid-sensitive dioxolane ring.

Advanced Synthetic Methodologies for this compound and its Functionalized Congeners

The spirocyclic ketal this compound and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for complex natural products and other functionalized molecules. This article explores advanced synthetic methodologies for the preparation and functionalization of this important scaffold.

Mechanistic Elucidation of Reactions Involving 1,4 Dioxaspiro 4.5 Dec 6 Ene Derivatives

Reaction Pathway Analysis of Olefinic Transformations on 1,4-Dioxaspiro[4.5]dec-6-ene Derivatives

The carbon-carbon double bond within the cyclohexene (B86901) ring of this compound derivatives is a site of rich reactivity, enabling a range of addition and cycloaddition reactions. Understanding the mechanisms of these transformations is crucial for controlling selectivity and achieving desired synthetic outcomes.

Hydroformylation Mechanism: Competing Rh-Alkyl Intermediates and β-Elimination

The rhodium-catalyzed hydroformylation of derivatives of this compound, such as the ketal-masked β-isophorone (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene), presents a fascinating case of competing reaction pathways. acs.orgresearchgate.net This reaction is of interest for the synthesis of valuable fragrance intermediates. researchgate.net

The initial step involves the formation of both secondary and tertiary rhodium-alkyl intermediates. acs.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the subsequent, unexpected reaction course. acs.orgresearchgate.net While initial kinetic predictions under non-reversible conditions suggested a preference for the "normal" hydroformylation product, experimental results at elevated temperatures indicated a reversible process. acs.org

The key to understanding the product distribution lies in the behavior of the tertiary Rh-alkyl intermediate. This intermediate undergoes an unexpected isomerization via a β-hydride elimination to form an exocyclic olefin. acs.orgresearchgate.net This exocyclic isomer then proceeds through hydroformylation to yield the corresponding acetaldehyde (B116499) derivative as the major product. acs.orgresearchgate.net The stability of the chair conformation of the exocyclic olefin complex, as revealed by potential energy surface (PES) scans, makes this pathway highly favorable. acs.org Conversely, the reaction pathway for the secondary isomers is only partially reversible, leading to the formation of the secondary aldehyde in much smaller quantities. acs.orgresearchgate.net

Intermediate/Transition StateKey FeatureConsequence
Tertiary Rh-Alkyl IntermediateIsomerizes via β-hydride eliminationFormation of a more stable exocyclic olefin
Exocyclic Olefin ComplexAdopts a stable chair conformationFavorable pathway to the acetaldehyde derivative
Secondary Rh-Alkyl IntermediatePartially reversible hydroformylationMinor formation of the secondary aldehyde

Diels-Alder Reactions: Frontier Molecular Orbital Theory and Selectivity Investigations

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been investigated with dienophiles derived from this compound. mun.camit.edu The stereoselectivity of these [4+2] cycloadditions can be rationalized using Frontier Molecular Orbital (FMO) theory. mun.camit.edu This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mit.eduresearchgate.net

The energy gap between the HOMO and LUMO influences the reaction rate, with a smaller gap leading to a lower activation energy. mit.edu The regioselectivity and stereoselectivity are determined by the relative sizes of the orbital coefficients on the interacting atoms. mit.edu In the context of this compound derivatives, the spiroketal moiety can exert significant steric and electronic influence on the dienophile's reactivity and the stereochemical outcome of the cycloaddition. mun.ca For instance, studies on related spirocyclic dienophiles have shown that steric interactions can play a dominant role in controlling π-facial stereoselectivity. mun.ca

Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM)

Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are versatile olefin metathesis reactions catalyzed by transition metal complexes, typically containing ruthenium. researchgate.net While specific studies detailing the ROMP and RCM of the parent this compound are not prevalent in the provided search results, the reactivity of the strained cycloalkene ring makes it a potential substrate for these transformations.

In general, ROMP of cyclic olefins is driven by the release of ring strain. The reactivity of cycloolefins in ring-opening cross-metathesis (ROCM), a related process, has been shown to depend on ring size and substitution. caltech.edu For instance, five- and six-membered rings often require more reactive, electron-deficient cross-partners to undergo efficient metathesis. caltech.edu RCM, conversely, is an entropically favored intramolecular reaction used to form new rings and has been widely applied in the synthesis of complex spirocyclic systems. researchgate.net The successful application of RCM often depends on the conformational pre-disposition of the diene precursor to cyclize.

Studies on the Spiroketal Ring System Reactivity of this compound

The spiroketal core of this compound is not merely a passive protecting group but possesses its own characteristic reactivity, particularly under acidic conditions or when modified to include adjacent reactive functionalities.

Nucleophilic Addition to Carbonyl-Analogues of the Spiroketal

Introducing a carbonyl group into the spiroketal framework, for example at the 8-position to form 1,4-dioxaspiro[4.5]decan-8-one, creates a key electrophilic center for nucleophilic addition reactions. mun.ca Such reactions are pivotal in the synthesis of more complex molecules. For example, the treatment of 1,4-dioxaspiro[4.5]decan-8-one with methyllithium (B1224462) results in the formation of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. mun.ca This alcohol can then serve as a precursor for further transformations. mun.ca The stereoselectivity of nucleophilic additions to such spirocyclic ketones can be influenced by the rigid conformational constraints imposed by the spiro center. mun.ca

Acid-Catalyzed Transformations and Selectivity

The spiroketal linkage is susceptible to acid-catalyzed transformations. researchgate.net The most common reaction is the acid-catalyzed cyclization of a suitable dihydroxyketone to form the spiroketal, a process that is often reversible. researchgate.net The stability of the resulting spiroketal is influenced by several factors, including the anomeric effect. thieme-connect.de The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position. In 6,6-spiroketals, a conformation that allows for two anomeric effects is generally preferred, although this can be overridden by other steric interactions within the molecule. thieme-connect.de

In the context of substituted 1,4-dioxaspiro[4.5]decane systems, acid-catalyzed conditions can lead to equilibration between different diastereomers. nih.gov For example, okaspirodiol, a natural product containing a spiroketal core, readily isomerizes under mild acidic conditions to a mixture of three other isomers. nih.gov The relative stability of these isomers is dictated by a combination of anomeric effects and the steric disposition of substituents on the six-membered rings. nih.gov

Enzymatic Catalysis and Mechanistic Insights with this compound Analogues

The exploration of enzymatic systems provides a powerful lens through which to understand and control complex chemical transformations. Analogues of this compound, particularly those featuring activated alkene moieties like 1,4-Dioxaspiro[4.5]dec-6-en-8-one, are pertinent substrates for enzyme-catalyzed carbon-carbon bond-forming reactions. beilstein-journals.org The study of these reactions within engineered enzyme active sites reveals novel mechanistic pathways and opportunities for biocatalysis.

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, catalyzed by a nucleophile such as a tertiary amine or phosphine. beilstein-journals.org Computationally designed enzymes, known as Morita-Baylis-Hillmanases (MBHases), have been developed to catalyze this transformation. Recent advancements in this area have demonstrated how the strategic incorporation of non-canonical amino acids into the enzyme's active site can unlock entirely new and more efficient mechanistic pathways. nih.gov

In a landmark study, directed evolution was applied to a computationally designed MBHase. The key catalytic nucleophile, a histidine residue, was replaced by the non-canonical amino acid Nδ-methylhistidine (MeHis). nih.gov This seemingly subtle substitution led to a profoundly different evolutionary trajectory for the enzyme. The original enzyme design relied on a histidine nucleophile working in concert with a flexible arginine residue to accelerate the reaction. However, the presence of MeHis as the nucleophile rendered the arginine obsolete. Instead, directed evolution selected for a glutamic acid residue (Glu26), which took on a critical role in a rate-limiting proton transfer step. nih.gov

This new mechanistic solution resulted in an engineered enzyme, designated BHMeHis1.8, which exhibited activity more than an order of magnitude greater than the most efficient previously engineered MBHase. nih.gov The study highlighted that while substituting the MeHis back to a standard histidine in the final evolved enzyme only reduced activity by four-fold, the MeHis nucleophile was crucial in the initial evolutionary rounds to escape the original mechanistic path and discover the new, more efficient one. nih.gov This demonstrates how non-canonical nucleophiles can be powerful tools to navigate the fitness landscape of enzyme evolution, leading to biocatalysts with novel mechanisms and superior activity.

The activated alkenes used in the MBH reaction are typically α,β-unsaturated carbonyl compounds. beilstein-journals.org An analogue of the parent compound, 1,4-Dioxaspiro[4.5]dec-6-en-8-one, is an α,β-unsaturated ketone (enone) and represents a potential substrate for such a designed MBHase, fitting the profile of a Michael acceptor in the reaction.

Table 1: Directed Evolution of MeHis-Containing Morita-Baylis-Hillmanase

This table summarizes the key findings from the directed evolution study, showing how the introduction of a non-canonical nucleophile and subsequent mutations led to a highly active enzyme with a novel mechanism.

Enzyme VariantKey ResiduesRelative Activity IncreaseMechanistic Feature
Initial DesignHis23, Arg124BaselineHistidine nucleophile with Arginine co-catalyst
BHMeHis1.0MeHis23Initial ActivityNon-canonical nucleophile introduced
Intermediate MutantsMeHis23, plus 4 mutations> 4-foldEarly mutations enhance activity with MeHis
BHMeHis1.8 (Final)MeHis23, Glu26> 10-fold (vs. original His-based enzyme)Emergence of Glu26 for proton transfer; Arg124 abandoned

Strategic Derivatization and Chemical Modification of the 1,4 Dioxaspiro 4.5 Dec 6 Ene Core

Introduction of Alkynyl and Alkenyl Substituents on 1,4-Dioxaspiro[4.5]dec-6-ene

The introduction of alkynyl and alkenyl groups onto the this compound framework is a valuable strategy for elaborating its structure. One approach involves the preparation of an 8-ethynyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol intermediate. google.com This is achieved by reacting a substituted cyclohex-2-ene-1,4-dione with an ethanediol to form the spirocyclic core, followed by ethynylation. google.com

Furthermore, the conversion of enol triflates to alkenyl halides provides a pathway to introduce alkenyl substituents. While direct methods for this transformation are sought to streamline synthesis, multistep procedures involving the conversion of a ketone to an enol triflate, then to a stannane, and finally to the halide are also employed. caltech.edu Nickel-catalyzed cross-coupling reactions have shown promise in converting enol triflates directly to alkenyl halides, including bromides, by reaction with a halide source like lithium bromide. caltech.edu For instance, 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene has been prepared from the corresponding triflate. caltech.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing alkenyl groups. acs.org For example, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, including those with cyclic structures, has been demonstrated. acs.orgnih.gov These reactions can be extended to install alkenyl substituents on functionalized naphthalenes, a process that can otherwise be challenging. acs.org

Aryl and Heteroaryl Functionalization of the this compound System

The introduction of aryl and heteroaryl moieties to the this compound system significantly expands its structural diversity and potential applications. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a key method for this functionalization, allowing the formation of C-N bonds to introduce aryl and heteroaryl groups. However, steric hindrance around the reaction center may necessitate the use of specifically designed ligands to achieve efficient coupling.

Another powerful method is the Suzuki-Miyaura cross-coupling reaction. This reaction has been successfully employed to couple aryl halides with boron-containing derivatives of this compound. For instance, 3,5-bis(trifluoromethyl)-bromobenzene has been coupled with a boronic ester derivative of the spirocycle in a one-pot, four-step procedure. umich.edu The reaction proceeds via oxidative addition of the aryl bromide to a palladium catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the arylated product. umich.edu

Furthermore, the synthesis of 8-[2-phenyl-2,1-borazaronaphthyl]-1,4-dioxaspiro[4.5]dec-7-ene demonstrates the introduction of a complex heteroaryl system onto the spirocyclic core. nih.gov This transformation highlights the versatility of palladium-catalyzed cross-coupling reactions in constructing intricate molecular architectures. The reaction of 8-[3-(2-methyl-2,1-borazaronaphthyl)]-1,4-dioxaspiro[4.5]dec-7-ene further illustrates the successful attachment of substituted heteroaryl groups. nih.gov

Silane-Based Derivatization of this compound for Synthetic Utility

Silane-based derivatization of the this compound core provides access to versatile synthetic intermediates. A notable application is the rhodium-catalyzed asymmetric hydrosilylation of 1,4-dioxaspiro[4.5]dec-6-en-8-one. rsc.org This reaction, utilizing dihydrosilanes, leads to the formation of Si-stereogenic silyl (B83357) enol ethers with good yields and high enantioselectivities. rsc.org These chiral silane (B1218182) derivatives are valuable for subsequent stereospecific transformations. rsc.org

Another key strategy involves the Wurtz-Fittig type coupling reaction to synthesize trimethylsilyl-substituted derivatives. Specifically, 6-trimethylsilylspiro[4.5]dec-6-ene has been prepared from 6-iodospiro[4.5]dec-6-ene by reaction with an alkali metal and chlorotrimethylsilane. researchgate.net These spiranyl cyclic vinylsilanes act as masked vinylanionic synthons, offering a pathway for further functionalization. researchgate.net The introduction of the trimethylsilyl (B98337) group alters the electronic properties of the molecule, facilitating subsequent reactions. researchgate.net

The reactivity of these silane derivatives is highlighted by the observation that 6-trimethylsilyl-7-methyl-1,4-dioxaspiro[4.5]dec-6-ene exhibits instability even in mild acidic conditions, demonstrating the influence of the silyl group on the molecule's properties. researchgate.net

Ester and Carboxylic Acid Modifications of this compound Derivatives

Modifications involving ester and carboxylic acid functionalities on the this compound framework are crucial for creating derivatives with diverse chemical properties and for enabling further synthetic transformations. The synthesis of 1,4-dioxaspiro[4.5]decane-6-carboxylic acid provides a key building block for such modifications. sigmaaldrich.com

Research has also explored the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, which involves esterification and ketalization steps. researchgate.net For instance, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate has been synthesized via a sonochemical method from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone (B45756). researchgate.net This demonstrates the introduction of a long-chain ester group onto a spiroketal derived from a fatty acid. researchgate.net

Furthermore, the introduction of a carboxylic acid group can be achieved through various synthetic routes, often involving the oxidation of a corresponding alcohol or aldehyde, or through carboxylation reactions. These carboxylic acid derivatives can then be converted to esters through standard esterification procedures, allowing for the incorporation of a wide variety of alkyl or aryl groups.

Boron-Containing Derivatives of this compound in Cross-Coupling Methodologies

Boron-containing derivatives of this compound are highly valuable intermediates, particularly for their application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. uni-muenchen.de A key example is 1,4-dioxaspiro[4.5]-7-decene-8-boronic acid pinacol (B44631) ester, which serves as a versatile building block in organic synthesis.

The synthesis of these boronic esters can be achieved through various methods. For instance, iron-catalyzed regioselective C-H alkylation using vinyl boranes represents a potential route to introduce boron-containing moieties. osaka-u.ac.jp

The utility of these boron derivatives is demonstrated in their reaction with aryl and heteroaryl halides. umich.edu The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond between the spirocyclic core and the aromatic system. acs.org For example, the cross-coupling of 3-bromo-2-phenyl-2,1-borazaronaphthalene with an array of potassium alkenyltrifluoroborates showcases the versatility of these boron compounds in forming complex molecular structures. acs.orgnih.gov The reaction conditions for these couplings are often mild, typically involving a palladium catalyst such as Pd(dppf)Cl2 and a base in a suitable solvent system. acs.org

The resulting products, such as 8-[3-(2-methyl-2,1-borazaronaphthyl)]-1,4-dioxaspiro[4.5]dec-7-ene and 8-(2-phenyl-2,1-borazaronaphthyl)-1,4-dioxaspiro[4.5]dec-7-ene, highlight the successful incorporation of complex boron-containing heterocycles onto the this compound framework. nih.gov

Advanced Applications of 1,4 Dioxaspiro 4.5 Dec 6 Ene in Specialized Organic Synthesis and Materials Science

1,4-Dioxaspiro[4.5]dec-6-ene in Chiral Synthesis and Asymmetric Catalysis

The rigid spirocyclic structure of the 1,4-dioxaspiro[4.5]decane core is instrumental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. It serves as a chiral scaffold and a precursor to substrates for stereoselective reactions.

While this compound itself is a prochiral molecule, its derivatives, particularly those with substitution on the cyclohexene (B86901) ring, have been explored as substrates in asymmetric hydrogenation. A notable example is the ruthenium-catalyzed asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones. nih.gov This reaction, employing a chiral spiro ruthenium catalyst, proceeds via a dynamic kinetic resolution to produce functionalized β-aryl cyclohexanols with high yields and excellent enantioselectivity, up to 99% ee. nih.gov This method provides a powerful route to optically active and densely functionalized aryl cyclohexanols, which are important chiral building blocks. nih.gov The 1,4-dioxaspiro moiety acts as a crucial protecting group for the ketone at the 4-position of the cyclohexane (B81311) ring, directing the hydrogenation to the other carbonyl group and influencing the stereochemical outcome.

Table 1: Asymmetric Hydrogenation of a 1,4-Dioxaspiro[4.5]decane Derivative Data sourced from Organic Letters, 2021. nih.gov

SubstrateCatalystProductYieldEnantiomeric Excess (ee)
Racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-one(Ra,S,S)-5c (Ru-catalyst)Functionalized β-aryl cyclohexanolHighUp to 99%

The 1,4-dioxaspiro[4.5]decane framework is a key component in substrates for various stereoselective transformations aimed at producing enantiopure intermediates. For instance, enantiopure nitroalkenes derived from D-mannitol, which incorporate a 1,4-dioxaspiro[4.5]decane unit, have been used in organocatalytic Michael additions. nih.gov These reactions with nucleophiles like dimethyl malonate and β-keto esters proceed with high stereoselectivity, yielding densely functionalized chiral molecules that can be further elaborated into complex structures like lactones and bicyclic lactams. nih.gov

In another application, the derivative 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene serves as a precursor for constructing more complex chiral molecules. ucl.ac.uk Through a sequence involving lithium-halogen exchange and reaction with chiral electrophiles, it's possible to install functionality with a high degree of stereocontrol, paving the way for the synthesis of specific stereoisomers. ucl.ac.uk These strategies highlight how the spiroketal moiety can be carried through multiple synthetic steps to influence the stereochemical course of reactions, ultimately leading to valuable enantiopure intermediates.

This compound as an Intermediate in Natural Product Total Synthesis

The structural features of this compound and its close relatives make them ideal starting points or intermediates in the multistep synthesis of complex natural products. The protected ketone allows for selective reactions at other sites of the molecule.

A derivative, 1,4-dioxaspiro[4.5]decane-8-one, has been utilized as a key starting material in synthetic studies toward prezizaene-type sesquiterpenes. mun.ca These natural products possess a complex, bridged polycyclic framework. In one synthetic approach, 1,4-dioxaspiro[4.5]decane-8-one was treated with methyllithium (B1224462) to generate an alcohol, which then underwent a spiro-annulation reaction to produce 8-methylspiro[4.5]dec-7-ene-1,4-dione. mun.ca This dione (B5365651) is a critical intermediate that contains the core spiro[4.5]decane ring system and is further elaborated through a series of reactions, including ozonolysis and intramolecular aldol (B89426) condensations, to construct the intricate tricyclic skeleton of prezizaene precursors. mun.ca The use of the 1,4-dioxaspiro moiety is crucial in the early stages to mask one of the ketone functionalities of the precursor 1,4-cyclohexanedione, enabling the selective construction of the complex carbon framework. mun.caillinois.edu

This compound as an Enabling Scaffold for Drug Discovery Research

In medicinal chemistry, the 1,4-dioxaspiro[4.5]decane skeleton is recognized as a "privileged scaffold." Its rigid, three-dimensional structure can present appended functional groups in well-defined spatial orientations, making it an excellent platform for designing ligands that can bind with high affinity and selectivity to biological targets like G-protein-coupled receptors (GPCRs).

The 1,4-dioxaspiro[4.5]decane moiety is a cornerstone in the design of potent and selective ligands for the serotonin (B10506) 1A (5-HT1A) receptor, a key target for treating depression and anxiety. researchgate.net Researchers have synthesized and evaluated numerous arylpiperazine derivatives incorporating this scaffold. unimore.itunimore.it

A prominent example is 1-(1,4-dioxaspiro mun.cadec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which was identified as a potent 5-HT1A receptor partial agonist. unimore.it Further studies on this lead compound have explored how modifications to the spirocyclic core and the linker affect binding affinity and functional activity at 5-HT1A receptors and α1-adrenoceptors. unimore.itresearchgate.net This research has led to the identification of new derivatives with high potency and selectivity, demonstrating the value of the 1,4-dioxaspiro[4.5]decane scaffold in fine-tuning the pharmacological profile of drug candidates. unimore.itresearchgate.net The conformational constraint imposed by the spiro ring system is believed to be a key factor in achieving high receptor affinity.

Table 2: Activity of Selected 1,4-Dioxaspiro[4.5]decane Derivatives at 5-HT1A Receptors Data sourced from European Journal of Medicinal Chemistry, 2016. unimore.it

CompoundTarget ReceptorActivityPotency (pD₂)Selectivity (5-HT1A/α1d)
1-(1,4-dioxaspiro mun.cadec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (1)5-HT1APartial Agonist8.6118
Derivative 145-HT1APartial Agonist-80
Derivative 155-HT1APartial Agonist9.58-

Scaffolds for TRPV4 Antagonist Research

The cyclohexane core is a common motif in many biologically active compounds. The synthesis of substituted cyclohexanes with precise stereochemistry is a critical challenge in medicinal chemistry. Derivatives of 1,4-dioxaspiro[4.5]decane serve as key starting materials in the development of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which has been investigated for its role in cardiac and respiratory diseases. nih.gov

In the synthesis of potent TRPV4 antagonists like GSK2798745, a dioxolane-protected ketone, a core feature of the 1,4-dioxaspiro[4.5]decane family, is employed. nih.gov This strategy allows for the construction of a penta-substituted cyclohexane structure with multiple stereocenters. The dioxolane group serves as a robust protecting group for the ketone, enabling other chemical modifications on the cyclohexane ring before its eventual removal to reveal the final ketone functionality. nih.gov For instance, the synthesis of a major human metabolite of the TRPV4 antagonist GSK2798745 relied on a synthetic route starting with a protected cyclohexane ketone. nih.gov The biological assessment revealed that this metabolite, while also a human TRPV4 antagonist, was 28-fold less potent than the parent drug. nih.gov

Table 1: Biological Activity of a TRPV4 Antagonist and its Metabolite

Compound Description Potency (IC₅₀)
GSK2798745 Parent Drug 2 nM

| Metabolite 1 | Hydroxylated metabolite | 56 nM |

This research underscores the utility of the dioxaspiro scaffold in systematically building the complex, multi-substituted cyclohexane core required for potent and selective interaction with biological targets like the TRPV4 ion channel. nih.gov

Novel Materials Science Applications of this compound Derivatives

The distinct chemical functionalities of this compound and its derivatives make them attractive precursors for the development of new materials with specialized properties.

The presence of a double bond in the cyclohexene ring of this compound provides a reactive handle for polymerization reactions. This alkene functionality can participate in cycloaddition and polymerization processes, making it a useful monomer for creating advanced polymers and coatings. For example, derivatives such as 8-trimethylsilyloxy-1,4-dioxaspiro[4.5]deca-6,8-diene are utilized in Diels-Alder reactions with electron-deficient dienophiles. evitachem.com The Diels-Alder reaction is a powerful tool for forming six-membered rings and can be employed in step-growth polymerization to create complex polymer backbones. uio.no The spiroketal portion of the molecule can be retained in the polymer to influence its physical properties, such as thermal stability and solubility, or it can be hydrolyzed post-polymerization to generate polymers with ketone functionalities, which can be used for further cross-linking or derivatization.

The rigid, well-defined structure of the 1,4-dioxaspiro[4.5]decane framework is highly valuable in the field of asymmetric catalysis. Chiral versions of this scaffold are used to synthesize ligands for metal catalysts that can induce high levels of enantioselectivity in chemical reactions.

Research has demonstrated the use of 1,4-Dioxaspiro[4.5]dec-6-en-8-one as a substrate in asymmetric transfer hydrogenation reactions using Noyori-type ruthenium catalysts. mdpi.com These reactions produce chiral allylic alcohols with high enantiomeric excess, which are themselves valuable synthetic intermediates. mdpi.com Similarly, the asymmetric hydrogenation of 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones has been studied, leading to the synthesis of functionalized chiral β-aryl cyclohexanols. evitachem.comacs.org These studies are crucial for developing and screening the effectiveness of new chiral catalysts. acs.org

Table 2: Asymmetric Hydrogenation Utilizing a 1,4-Dioxaspiro[4.5]decene Derivative

Substrate Catalyst System Product Enantiomeric Excess (ee) Reference

The development of chiral spiro diphosphine ligands has led to ruthenium complexes with extremely high activity and enantioselectivity (up to 99.5% ee) in the hydrogenation of various ketones, showcasing the importance of the spirocyclic structure in creating effective catalytic environments. acs.org

This compound as a Versatile Bifunctional Synthetic Intermediate

This compound and its related ketone, 1,4-Dioxaspiro[4.5]decan-8-one, are recognized as versatile bifunctional synthetic intermediates. evitachem.comevitachem.com The term "bifunctional" refers to the presence of two distinct reactive sites within the molecule: the carbon-carbon double bond and the ethylene (B1197577) ketal. The ketal acts as a protecting group for a ketone, rendering it inert to many reagents while allowing chemical transformations to occur at the double bond. Subsequently, the ketone can be deprotected under acidic conditions for further reactions. nih.gov This orthogonality allows for a stepwise and controlled synthesis of complex molecular architectures.

The utility of this scaffold is prominent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. Its derivatives serve as key building blocks for a range of bioactive molecules.

Anticancer and CNS-Active Agents: 1,4-Dioxaspiro[4.5]decan-8-one is used to synthesize tetrahydroindazole-based ligands for the sigma-2 receptor, a target for anticancer therapies.

Antiviral Nucleosides: Chiral alcohols derived from 1,4-Dioxaspiro[4.5]dec-6-en-8-one are used as platforms to prepare complex nucleoside analogues, such as cytosine analogues built on a bicyclo[4.1.0]heptane scaffold. mdpi.com

TRPV4 Antagonists: As previously mentioned, the scaffold is integral to building the substituted cyclohexane core of TRPV4 antagonists. nih.gov

Insecticides: The compound is also employed as an intermediate in the production of insecticides.

The synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from a derivative of this compound further illustrates its application in creating functionalized molecules via palladium-catalyzed reactions. researchgate.net

The rigid spirocyclic structure of 1,4-Dioxaspiro[4.5]decane derivatives makes them suitable precursors for the synthesis of liquid crystals. Liquid crystal molecules often possess a rigid core structure that facilitates the formation of ordered phases. The synthesis of specific intermediates, such as 4-hydroxy-4-(2,3-difluoro-4-n-butoxyphenyl)cyclohexanone, for liquid crystal production explicitly uses 1,4-Dioxaspiro[4.5]decan-8-one as a starting material. The dioxaspiro compound allows for the introduction of various substituents onto the cyclohexane ring before deprotection to reveal the ketone, which is a key structural element in the final liquid crystal intermediate.

Emerging Research Directions and Future Perspectives in 1,4 Dioxaspiro 4.5 Dec 6 Ene Chemistry

Innovations in Green Synthetic Methodologies for 1,4-Dioxaspiro[4.5]dec-6-ene

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of related 1,4-dioxaspiro[4.5]decane structures, research has demonstrated a shift away from traditional acid catalysis, such as sulfuric acid, towards greener alternatives. One notable advancement is the use of reusable solid acid catalysts. For instance, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related ketone, has been achieved using a reusable NKC-9 macroporous resin. researchgate.net This approach simplifies the process, increases yield, and eliminates corrosive reagents. researchgate.net Future research into the synthesis of this compound will likely focus on adapting and expanding these green principles. This includes the exploration of biocatalysis, solvent-free reaction conditions, and the use of renewable starting materials to further reduce the environmental impact of its synthesis.

Catalyst Development for Enhanced Selectivity and Efficiency in this compound Transformations

Catalysis is at the heart of efficient and selective organic synthesis. In the context of the 1,4-dioxaspiro[4.5]decane system, various catalysts have been employed to optimize reaction outcomes. For the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a comparative study of different acids identified acetic acid as an effective catalyst, significantly raising the chromatographic yield to 80% and reducing reaction time from 15 hours to just 11 minutes under optimal conditions. researchgate.net Other research has explored solid acid catalysts like SO42-/Fe2O3 for related transformations. researchgate.net

For transformations involving this compound, future catalyst development will be crucial. Research will likely target transition metal catalysts to selectively functionalize the carbon-carbon double bond. nih.gov The development of chiral catalysts could enable enantioselective transformations, which are critical for pharmaceutical applications. Furthermore, photo-switchable catalyst systems could offer unprecedented control over reactivity and selectivity, allowing different reaction outcomes based on the presence or absence of light. nih.gov

Table 1: Catalyst Performance in the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Catalyst Yield Reaction Time Key Advantages
Acetic Acid 80% 11 minutes High yield, significantly reduced reaction time. researchgate.net

Exploration of Novel Reaction Pathways and Rearrangements for this compound

The unique structural features of this compound, namely the spiroketal and the alkene, offer opportunities for exploring novel chemical transformations. The spiroketal moiety provides a rigid, three-dimensional scaffold, while the double bond serves as a handle for a variety of chemical reactions. mskcc.org Research into kinetically-controlled spiroketal-forming reactions is moving beyond traditional thermodynamic methods, allowing for greater stereochemical control. mskcc.org

Future work on this compound will likely investigate cycloaddition reactions, metathesis, and asymmetric dihydroxylation to introduce new functional groups and stereocenters. The development of novel ring-opening or rearrangement reactions of the spiroketal core could also lead to the synthesis of entirely new molecular scaffolds, expanding the chemical space accessible from this versatile building block.

Expansion into Diverse Materials Science and Biomedical Applications of this compound Derivatives

While the direct applications of this compound are still under exploration, its derivatives have shown significant promise, particularly in the biomedical field. The rigidity of the spiro junction is a valuable feature for designing molecules that can interact with specific biological targets. mdpi.com

Derivatives of the closely related 1,4-dioxaspiro[4.5]decane scaffold have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists. unimore.itnih.gov These compounds show potential for the treatment of neurological disorders and for pain management. nih.gov For example, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor partial agonist. unimore.itresearchgate.net Another derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been investigated as a radioligand for PET imaging of tumors. nih.gov In materials science, spiroketal-based polymers have been investigated for creating nanoporous materials. researchgate.net The introduction of the double bond in this compound provides a reactive site for polymerization, opening the door to the development of novel polymers with unique thermal and mechanical properties.

Table 2: Investigated Biomedical Applications of 1,4-Dioxaspiro[4.5]decane Derivatives

Compound Derivative Target/Application Potential Therapeutic Area
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine 5-HT1A Receptor Agonist Anxiety, Depression, Pain Relief unimore.itnih.gov
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane σ1 Receptor Radioligand PET Imaging for Cancer Diagnosis nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

In the context of this compound research, AI and ML can be applied in several ways. ML models can be trained on existing reaction data to predict the optimal conditions for its synthesis and subsequent transformations. preprints.org Generative AI can design novel derivatives with specific predicted biological activities or material properties. spirochem.com As research in this area generates more data, AI will become an indispensable tool for designing experiments, analyzing results, and accelerating the development of new applications for this promising spiro compound. spirochem.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-Dioxaspiro[4.5]dec-6-ene derivatives, and how do reaction conditions influence yields?

  • Methodological Answer :

  • Ketone Reduction : 1,4-Dioxaspiro[4.5]decan-8-one can be reduced using NaBH₄ in methanol at 0°C, followed by purification via column chromatography (61% yield) .
  • Oxidation Reactions : Treatment of this compound with SeO₂ in dimethoxyethane at 100°C for 12 hours often leads to decomposition, indicating challenges in selective oxidation .
  • Catalytic Oxidation : Pd(OH)₂/K₂CO₃ with TBHP in CH₂Cl₂ achieves moderate yields (36%) after silica gel chromatography (Et₂O/Pentan 1:1) .
    • Data Table :
MethodReagents/ConditionsYieldReference
Ketone ReductionNaBH₄, MeOH, 0°C → RT61%
Catalytic OxidationPd(OH)₂, K₂CO₃, TBHP, CH₂Cl₂36%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies stereochemical centers and monitors reaction progress (e.g., decomposition observed in SeO₂ oxidation) .
  • Mass Spectrometry : High-resolution MS (e.g., EPA/NIH database) confirms molecular weights (e.g., C₈H₁₂O₂, MW 140) .
  • Chromatography : Deactivated silica gel with Et₂O/Pentan (1:1) resolves spirocyclic products .
    • Key Physical Properties :
PropertyValueSource
Melting Point (1,4-Dioxaspiro[4.5]decan-8-one)70–74°C
Solubility25 g/100 mL in water (10°C)

Q. How can researchers address stability issues during storage and handling of spirocyclic dioxolanes?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (N₂/Ar) at 0–6°C to prevent oxidation or hydrolysis .
  • Handling : Use anhydrous solvents and avoid prolonged exposure to light, as UV irradiation may trigger unintended cycloadditions .

Advanced Research Questions

Q. What strategies are available to control stereochemistry in this compound derivatives during synthesis?

  • Methodological Answer :

  • Chiral Ligands : Enantioselective synthesis using (2R,3R)- or (2S,3S)-diylbis(diphenylmethanol) ligands achieves 98% ee .
  • Stereoselective Oxidation : Optimize reaction time and temperature to minimize racemization (e.g., low-temperature Rh-catalyzed additions) .

Q. How do computational methods predict the reactivity of this compound in photocycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Model intramolecular [2+2] photocycloadditions of α-substituted enones to predict regioselectivity .
  • Spectral Matching : Compare experimental IR/UV-Vis data with NIST reference spectra to validate computational models .

Q. What mechanistic insights explain contradictory outcomes in oxidation reactions of this compound derivatives?

  • Methodological Answer :

  • Radical Pathways : TBHP-mediated oxidation likely proceeds via radical intermediates, requiring careful control of oxygen levels .
  • Acid Catalysis : Brønsted acids (e.g., triflimide) promote thionium ion intermediates in dithiolane/dithiane reactions, altering product distribution .

Q. How can boronate-functionalized derivatives (e.g., 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester) be utilized in Suzuki-Miyaura cross-couplings?

  • Methodological Answer :

  • Synthesis : Introduce boronate groups via Pd-catalyzed borylation under anhydrous conditions .
  • Coupling Conditions : Optimize base (e.g., K₂CO₃) and solvent (THF/H₂O) to enhance sp³-sp² coupling efficiency .

Safety and Compliance

Q. What safety protocols are critical when working with selenium-based reagents (e.g., SeO₂) in spirocyclic compound synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of toxic SeO₂ vapors .
  • Waste Disposal : Neutralize selenium waste with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.